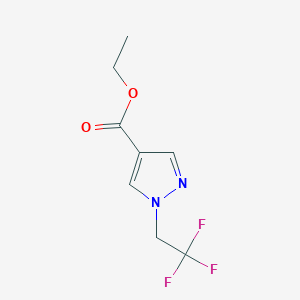

Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate

Description

Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate (CAS: 1103425-07-5) is a fluorinated pyrazole derivative with the molecular formula C₈H₉F₃N₂O₂ and a molecular weight of 222.16 g/mol . It features a 2,2,2-trifluoroethyl substituent at the pyrazole ring’s N1 position and an ethoxycarbonyl group at the C4 position. This compound is typically stored under dry conditions at 2–8°C and carries GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Properties

IUPAC Name |

ethyl 1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-2-15-7(14)6-3-12-13(4-6)5-8(9,10)11/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPPYAXHMYQLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation Route

This is the most commonly reported laboratory-scale method:

- Starting Materials: Ethyl pyrazole-4-carboxylate and 2,2,2-trifluoroethyl bromide (or chloride)

- Reaction Conditions:

- Base: Potassium carbonate (K2CO3) or similar inorganic base

- Solvent: Aprotic polar solvents such as dimethylformamide (DMF)

- Temperature: Elevated temperatures (typically 60–100 °C)

- Mechanism: The nucleophilic nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the trifluoroethyl halide, resulting in N-alkylation and formation of the target compound.

This method offers straightforward reaction setup and good yields. However, the use of halogenated alkylating agents requires careful handling and purification to remove residual reagents and by-products.

Cyclization from Trifluoromethyl-Substituted Acetoacetic Esters

An alternative, more complex synthetic route involves:

- Step 1: Preparation of 4,4,4-trihalogen-substituted acetoacetic ester derivatives.

- Step 2: Reaction with chlorosilanes in the presence of magnesium or other metals from groups 1, 2, 3, 4, or 12 of the periodic table.

- Step 3: Subsequent cyclization with hydrazine or hydrazine derivatives to form the pyrazole ring.

Industrial Production Considerations

Industrial-scale synthesis often adapts the N-alkylation method with modifications to enhance yield and reduce impurities:

- Continuous Flow Reactors: Used to maintain precise temperature control and improve mixing, leading to consistent product quality.

- Solvent Recycling: To minimize environmental impact and reduce costs.

- Purification: Crystallization or chromatographic techniques adapted for scale.

The cyclization method from trifluoromethylated acetoacetic esters may be favored for applications requiring high purity or specific substitution patterns, despite its complexity.

Research Findings and Comparative Analysis

- The N-alkylation method is widely used due to its simplicity and availability of starting materials.

- The cyclization method provides a versatile platform for synthesizing various substituted pyrazole esters, including those with fluorinated groups.

- Both methods benefit from careful control of reaction conditions to limit side reactions such as over-alkylation or ring degradation.

- Recent patents emphasize environmentally friendlier processes by minimizing halogenated waste and using less toxic solvents or reagents.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| N-Alkylation | Ethyl pyrazole-4-carboxylate, 2,2,2-trifluoroethyl bromide | K2CO3, DMF, 60–100 °C | Simple, good yields, scalable | Use of halogenated alkylating agent; purification needed |

| Cyclization from Acetoacetic Esters | 4,4,4-Trihalogenated acetoacetic esters, chlorosilanes, hydrazine | Mg or other metals, organic halogenated solvents | Versatile, can introduce diverse substitutions; environmentally improved process | Multi-step, more complex, requires metal reagents |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include trifluoroethyl-substituted amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate has been investigated for its ability to inhibit the growth of various cancer cell lines. The trifluoroethyl group is believed to enhance the compound's interaction with biological targets, potentially leading to the development of novel anticancer agents.

Case Study Example : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of pyrazole derivatives, including this compound. Results showed promising activity against breast cancer cell lines, suggesting further exploration in preclinical models .

2. Anti-inflammatory Properties

Pyrazole derivatives have also been recognized for their anti-inflammatory effects. This compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.

Research Findings : In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .

Agrochemical Applications

3. Herbicide Development

The unique structure of this compound allows it to act as a herbicide. Its efficacy against certain weed species has been evaluated in agricultural settings.

Field Trials : Field trials conducted on various crops revealed that formulations containing this compound effectively controlled weed populations while exhibiting low toxicity to crops . This positions it as a viable candidate for environmentally friendly herbicides.

Material Science Applications

4. Synthesis of Functional Materials

The compound's ability to serve as a building block for more complex molecules makes it valuable in material science. It can be utilized in synthesizing polymers and other materials with specific properties.

Application Example : Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength . This opens avenues for developing advanced materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity as an enzyme inhibitor or receptor ligand. The compound can modulate various biochemical pathways by binding to active sites or allosteric sites on target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physical Properties

The 2,2,2-trifluoroethyl group in the target compound introduces strong electron-withdrawing effects, which contrast with other substituents like methyl, phenyl, or thiazolyl groups in related compounds. Key differences in physical properties are summarized below:

Key Observations :

- The trifluoroethyl group likely reduces crystallinity compared to phenyl or methyl groups, as seen in the lower melting point of Compound 3 (58–60°C) versus Compound 2 (141–142°C) .

Target Compound :

While specific details are absent, analogous compounds are synthesized via:

Cyclocondensation: Ethyl 3,3,3-trifluoro-2-oxo-butanoate reacts with hydrazine hydrate to form the pyrazole core .

Alkylation : Substitution at N1 using reagents like NaH and alkyl halides (e.g., trifluoroethyl iodide) .

Comparisons :

- Compound 3 : Methylation of Compound 2 using NaH and CH₃I achieves a 73.8% yield .

- Compound 7 : Aryl substitution via copper-mediated coupling with phenylboronic acid achieves a 91.0% yield .

- Thiazolyl Derivatives : Synthesized via multicomponent reactions involving thiazole precursors, often requiring specialized catalysts .

Hazard and Stability Profiles

The target compound’s hazard profile (H302, H315, H319) suggests higher toxicity compared to non-fluorinated analogs like Compound 3, which lacks explicit hazard data . The trifluoroethyl group’s electronegativity may contribute to reactive intermediates during metabolism, necessitating stringent handling protocols.

Biological Activity

Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate (CAS No. 1103425-07-5) is a compound that belongs to the pyrazole class of chemicals. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 222.16 g/mol

- Structure : The compound features a pyrazole ring substituted with a trifluoroethyl group and an ethyl ester of a carboxylic acid.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. Studies have shown that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at micromolar concentrations .

- Enzyme Inhibition : The compound may act as an inhibitor for cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Selective COX-2 inhibitors derived from pyrazoles have been reported to show favorable safety profiles while effectively reducing inflammation .

Anti-inflammatory Effects

Research indicates that this compound could reduce inflammation through the inhibition of COX enzymes. A study demonstrated that pyrazole derivatives could reduce edema in animal models by inhibiting carrageenan-induced inflammation .

Study on Anti-inflammatory Activity

In a comparative study involving various pyrazole derivatives, it was found that those with structural similarities to this compound exhibited significant anti-inflammatory effects. For instance, compounds were tested in carrageenan-induced edema models where they showed up to 85% reduction in inflammation compared to standard treatments like indomethacin .

Evaluation of Enzyme Inhibition

A recent investigation into the enzyme inhibition capabilities of pyrazole derivatives revealed that certain modifications in the structure led to enhanced COX-2 selectivity. This compound may follow similar trends due to its unique trifluoroethyl substitution which could affect binding affinity and selectivity towards COX enzymes .

Data Summary Table

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via cyclocondensation of ethyl acetoacetate, trifluoroethyl hydrazine derivatives, and carbonyl-activated reagents (e.g., DMF-DMA). Optimization involves adjusting stoichiometry (1:1.2 molar ratio of hydrazine to ethyl acetoacetate), solvent selection (N,N-dimethylformamide or ethanol), and temperature (80–100°C). Reaction progress is monitored via TLC, with yields improved to 70–85% by refluxing for 10–12 hours .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology :

- 1H NMR : Peaks at δ 1.3–1.4 ppm (ethyl ester triplet), δ 4.2–4.4 ppm (COOCH2CH3 quartet), and δ 6.5–7.0 ppm (pyrazole ring protons).

- 13C NMR : Signals at δ 165–170 ppm (ester carbonyl) and δ 120–125 ppm (CF3 group).

- ESI-MS : Molecular ion peak at m/z 252.1 [M+H]+.

- X-ray crystallography confirms the planar pyrazole ring and trifluoroethyl substituent geometry .

Q. What are the best practices for storage and handling to maintain compound stability?

- Methodology : Store in amber glass vials under inert gas (N2/Ar) at –20°C. Use desiccants to prevent hydrolysis of the ester group. Stability tests (HPLC purity checks every 6 months) are recommended. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. Fukui indices identify reactive sites (e.g., C-5 of the pyrazole ring). Molecular docking (AutoDock Vina) evaluates binding to targets like cyclooxygenase-2, with binding energies < –8.0 kcal/mol suggesting strong interactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Use 2D NMR (HSQC, HMBC) to correlate pyrazole protons with adjacent carbons.

- Compare experimental IR spectra (C=O stretch at 1720 cm⁻¹) with DFT-simulated vibrational modes.

- High-resolution MS confirms the molecular formula (C8H9F3N2O2) within 3 ppm error .

Q. How can the ester group be selectively modified for structure-activity relationship (SAR) studies?

- Methodology :

- Hydrolysis : Reflux with 2M NaOH in ethanol (1:4 v/v) to yield the carboxylic acid derivative.

- Amide Coupling : Use EDC/HOBt in DMF to conjugate amines (e.g., benzylamine) at the carboxylate, monitored by LC-MS for conversion >90%.

- Transesterification : React with methanol/H2SO4 (1:10 ratio) to produce methyl esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.